N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-triethoxy-N-isobutylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-triethoxy-N-isobutylbenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a tetrahydrothiophene ring with a sulfone group, three ethoxy groups attached to the benzene ring, and an isobutyl group attached to the amide nitrogen. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
The primary target of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-triethoxy-N-isobutylbenzamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels , specifically the GIRK1/2 subtypes . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
This compound acts as a GIRK channel activator . It interacts with the GIRK channels, leading to their activation. This activation results in the opening of the channels, allowing potassium ions to flow into the cell, which can lead to hyperpolarization and a decrease in cell excitability .
Biochemical Pathways
The activation of GIRK channels is part of the GPCR signaling pathways. These channels are involved in various physiological processes and potential targets for numerous indications, such as pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
It is noted that the compound displaysnanomolar potency as a GIRK1/2 activator with improved metabolic stability over the prototypical urea-based compounds .
Result of Action
The activation of GIRK channels by this compound leads to a decrease in cell excitability. This can have various effects depending on the specific type of cell and the physiological context. For example, in neurons, this could lead to a decrease in the firing of action potentials, potentially leading to effects such as pain relief or a reduction in epileptic seizures .
Action Environment
Factors such as ph, temperature, and the presence of other ions or molecules could potentially influence the activity and stability of the compound, as well as its interaction with girk channels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-triethoxy-N-isobutylbenzamide typically involves multiple steps. One common synthetic route starts with the preparation of the tetrahydrothiophene ring, which is then oxidized to introduce the sulfone group. The benzene ring is functionalized with ethoxy groups through electrophilic aromatic substitution reactions. The final step involves the formation of the amide bond by reacting the functionalized benzene derivative with isobutylamine under appropriate conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-triethoxy-N-isobutylbenzamide can undergo various chemical reactions, including:
Oxidation: The tetrahydrothiophene ring can be further oxidized to introduce additional oxygen functionalities.
Reduction: The sulfone group can be reduced to a sulfide under specific conditions.
Substitution: The ethoxy groups on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-triethoxy-N-isobutylbenzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.
Comparison with Similar Compounds
Similar Compounds
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide: This compound also contains a tetrahydrothiophene ring with a sulfone group but differs in the substituents on the benzene ring.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxybenzamide: Similar structure but with different functional groups on the benzene ring.
Uniqueness
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-triethoxy-N-isobutylbenzamide is unique due to the combination of three ethoxy groups and an isobutyl group, which may confer distinct chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-3,4,5-triethoxy-N-(2-methylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33NO6S/c1-6-26-18-11-16(12-19(27-7-2)20(18)28-8-3)21(23)22(13-15(4)5)17-9-10-29(24,25)14-17/h11-12,15,17H,6-10,13-14H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJEKNIKICVVKFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N(CC(C)C)C2CCS(=O)(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.